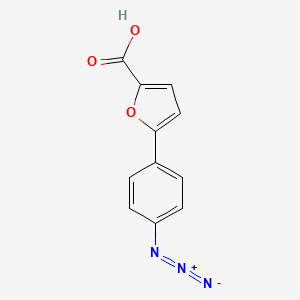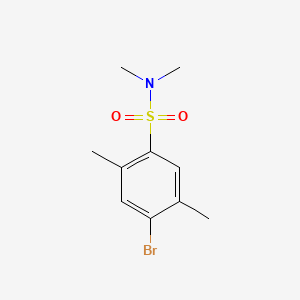
Methyl 2-bromo-5-methyloxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-bromo-5-methyloxazole-4-carboxylate, or M2B5MOC, is an organobromine compound that has been used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water and various organic solvents. It is primarily used in the laboratory as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic materials.
Scientific Research Applications
Enantioselective Synthesis
Methyl 2-bromo-5-methyloxazole-4-carboxylate plays a crucial role in enantioselective synthesis, particularly in the production of oxazole subunits in macrocyclic azole peptides. This process involves a palladium-catalyzed amide coupling followed by bromination and DBU-promoted cyclization, leading to high optical purity and yield without racemization (Magata et al., 2017).
Synthesis of Bioactive Compounds
The compound is used in the synthesis of various bioactive molecules, such as N,N′‐Bis(4‐methyloxazol‐5‐yl)urea, which acts as a building block for theophylline analogues like 1,3-bis(4methyloxazol-5-yl)xanthine. These compounds potentially serve as improved bronchodilators, with their synthesis involving one-pot reactions and complex transformations (Ray & Ghosh, 1999).
Development of Heterocyclic Compounds
Methyl 2-bromo-5-methyloxazole-4-carboxylate is instrumental in developing a variety of heterocyclic compounds, including 2-oxazolone-4-carboxylates. These compounds are synthesized from 3-nosyloxy- and 3-bromo-2-ketoesters, offering functionality that can be further elaborated into potentially useful substances (Okonya et al., 2002).
Pharmaceutical Research
In pharmaceutical research, the compound is used in the total synthesis of natural products like siphonazoles. The preparation of complex oxazoles from this compound illustrates its application in synthesizing unique natural products with potential biological activity (Zhang et al., 2009).
Fluorescent Probes and Druglike Isoxazoles
Methyl 2-bromo-5-methyloxazole-4-carboxylate is used in the synthesis of 2,5-disubstituted oxazole-4-carboxylates, which have high fluorescence quantum yields and solvent sensitivity, making them suitable as fluorescent probes. This application extends to labeling peptides for photophysical studies (Ferreira et al., 2010).
properties
IUPAC Name |
methyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAZPKBOODFWRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-methyloxazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2411535.png)

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)

![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)
![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-isopropylbenzoyl)piperidine](/img/structure/B2411547.png)

![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)


![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2411556.png)